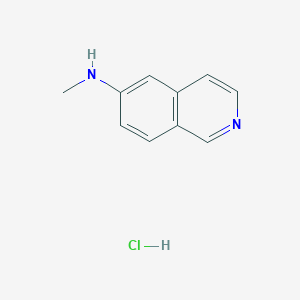

N-methylisoquinolin-6-amine hydrochloride

Description

N-methylisoquinolin-6-amine hydrochloride is an aromatic heterocyclic compound distinguished by an isoquinoline (B145761) core functionalized with a methylamino group at the 6-position and presented as a hydrochloride salt. Its chemical identity is rooted in the versatile and pharmacologically significant isoquinoline framework.

| Property | Data |

| IUPAC Name | N-methylisoquinolin-6-amine hydrochloride |

| Molecular Formula | C10H11ClN2 |

| Molecular Weight | 194.66 g/mol |

| CAS Number | 2344680-00-6 |

This interactive table provides basic chemical data for N-methylisoquinolin-6-amine hydrochloride.

Isoquinoline is a structural isomer of quinoline (B57606), both of which are benzopyridines composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. organic-chemistry.orgwikipedia.org The position of the nitrogen atom in the heterocyclic ring differentiates isoquinoline from quinoline, profoundly influencing their respective chemical and physical properties. wikipedia.org Isoquinoline and its derivatives are weak bases, forming salts upon treatment with strong acids like hydrochloric acid. organic-chemistry.org

The isoquinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. iust.ac.ir This has led to the development of numerous synthetic methodologies for creating a diverse array of isoquinoline derivatives. organic-chemistry.org These derivatives find applications not only in pharmaceuticals but also in material science, where they are explored for creating conductive materials and optical sensors. researchgate.net

The history of isoquinoline chemistry is deeply intertwined with the study of natural products. thieme-connect.de The first isoquinoline compound was isolated from coal tar in 1885. wikipedia.orgthieme-connect.de However, the significance of the isoquinoline nucleus was truly established through the isolation and characterization of isoquinoline alkaloids from plants. thieme-connect.de

For centuries, extracts from plants like the opium poppy (Papaver somiferum) have been used for their medicinal properties. iust.ac.ir The isolation of morphine in the early 19th century marked a turning point, initiating a wave of research into these nitrogen-containing plant compounds, which came to be known as alkaloids. researchgate.net Many of these naturally occurring bioactive molecules, including papaverine (B1678415) and morphine, feature the 1-benzylisoquinoline (B1618099) structural backbone. wikipedia.org This historical foundation has spurred continuous research into the synthesis and biological activities of both natural and synthetic isoquinoline derivatives.

The introduction of an amino group to the isoquinoline scaffold gives rise to aminated isoquinolines, a class of compounds with significant interest in academic and industrial research. The position and substitution of the amino group can dramatically influence the molecule's biological activity.

Aminated isoquinolines are recognized as important intermediates in the synthesis of more complex molecules, particularly in the field of drug discovery. google.com For instance, 6-aminoisoquinoline (B57696) is a key intermediate in the synthesis of certain kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. thieme-connect.deontosight.ai The development of inhibitors for specific kinases is a major focus of modern pharmaceutical research, and aminated isoquinolines often serve as the foundational structure for these targeted therapies. thieme-connect.deontosight.ai The exploration of aminated isoquinoline derivatives continues to be a vibrant area of research, with ongoing efforts to synthesize novel compounds and evaluate their therapeutic potential.

| Research Area | Significance of Aminated Isoquinoline Scaffolds |

| Medicinal Chemistry | Core structure for kinase inhibitors and other therapeutic agents. thieme-connect.degoogle.comontosight.ai |

| Organic Synthesis | Versatile intermediates for the construction of complex molecules. google.com |

| Drug Discovery | A "privileged scaffold" for identifying new biologically active compounds. iust.ac.ir |

This interactive table summarizes the key areas of academic inquiry where aminated isoquinoline scaffolds are significant.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylisoquinolin-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;/h2-7,11H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOMSULQNLPMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=NC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Methylisoquinolin 6 Amine Hydrochloride and Its Analogues

Classical Approaches to Isoquinoline (B145761) Core Construction

The traditional synthesis of the isoquinoline nucleus relies on several key named reactions that have been refined over more than a century. These methods typically involve the formation of the heterocyclic ring through the cyclization of a substituted β-phenylethylamine derivative.

Bischler-Napieralski Reaction Adaptations for Isoquinoline Ring Formation

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic aromatic substitution of β-arylethylamides. wikipedia.org This acid-catalyzed cyclization is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The reaction proceeds by activating the amide carbonyl, followed by an attack from the electron-rich aromatic ring to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate can then be dehydrogenated to yield the fully aromatic isoquinoline.

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the starting β-arylethylamide. The benzene (B151609) ring must be sufficiently activated, meaning it requires electron-donating groups to facilitate the electrophilic substitution step. nrochemistry.com For the synthesis of a 6-aminoisoquinoline (B57696) precursor, a protected amine group (such as an acetamide) at the meta-position of the phenylethylamine starting material would serve as the necessary activating group.

The mechanism is thought to proceed via one of two pathways, depending on the reaction conditions. One path involves the formation of a dichlorophosphoryl imine-ester intermediate, while another involves a nitrilium ion intermediate. wikipedia.org Both pathways culminate in the cyclization to the dihydroisoquinoline.

| Reaction | Key Reagents | Intermediate Product | Final Product |

| Bischler-Napieralski | POCl₃, P₂O₅, Tf₂O | 3,4-Dihydroisoquinoline | Isoquinoline (after oxidation) |

Table 1: Overview of the Bischler-Napieralski Reaction.

Pictet-Spengler Reaction and its Variants in Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org Discovered in 1911, this reaction is a special case of the Mannich reaction. wikipedia.org The process begins with the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. A subsequent intramolecular electrophilic attack by the appended aromatic ring leads to the formation of the tetrahydroisoquinoline skeleton. wikipedia.org

Similar to the Bischler-Napieralski reaction, the Pictet-Spengler synthesis is most efficient when the aromatic ring is activated with electron-donating groups. wikipedia.org The reaction is widely used in the synthesis of alkaloids and related compounds. mdpi.com While the classic conditions involve heating with a strong acid, milder and even asymmetric variants have been developed. thermofisher.comacs.org The resulting tetrahydroisoquinoline can be aromatized in subsequent steps to yield the corresponding isoquinoline.

| Reactants | Catalyst | Key Intermediate | Product |

| β-arylethylamine, Aldehyde/Ketone | Protic or Lewis Acid | Iminium ion | Tetrahydroisoquinoline |

Table 2: Key components of the Pictet-Spengler Reaction.

Pomeranz-Fritsch Reaction and Related Cyclization Strategies

The Pomeranz-Fritsch reaction, first described in 1893, offers another pathway to the isoquinoline core. thermofisher.comwikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgnumberanalytics.com

The reaction is typically a two-step process:

Condensation: A benzaldehyde is reacted with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal). wikipedia.org

Cyclization: The intermediate is treated with a strong acid, such as concentrated sulfuric acid, which catalyzes the ring closure and elimination of two molecules of alcohol to form the aromatic isoquinoline ring. wikipedia.orgquimicaorganica.org

This reaction provides a versatile method for preparing a variety of substituted isoquinolines, as the substitution pattern can be controlled by the choice of the starting benzaldehyde. organicreactions.org Modifications, such as the Schlittler-Muller and Bobbitt variations, have expanded the scope of the reaction. thermofisher.com

Modern Catalytic and Flow Chemistry Routes

Contemporary approaches to isoquinoline synthesis often employ transition-metal catalysis, which provides powerful tools for forming the heterocyclic ring with high efficiency, regioselectivity, and functional group compatibility. Palladium and rhodium are among the most utilized metals for these transformations.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has enabled numerous innovative strategies for constructing the isoquinoline scaffold. These methods often rely on cross-coupling and C-H activation/annulation reactions.

One prominent strategy involves the coupling of an ortho-halo- or ortho-alkynylbenzaldehyde derivative with a suitable coupling partner, followed by cyclization. For instance, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, can produce isoquinolines in excellent yields. organic-chemistry.org Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation also provide a rapid route to substituted isoquinolines. organic-chemistry.org

| Catalyst System | Starting Materials | Reaction Type | Reference |

| Pd(OAc)₂ / SPhos | 4-chloroisoquinoline, Arylboronic acid | Suzuki-Miyaura Coupling | acs.org |

| Pd(CH₃CN)₂Cl₂ | N-methoxybenzamide, 2,3-allenoic acid ester | C-H Activation/Annulation | mdpi.com |

| Pd(OAc)₂ / PPh₃ | 1-iodoisoquinoline, Amines, CO | Aminocarbonylation | mdpi.com |

Table 3: Examples of Palladium-Catalyzed Reactions in Isoquinoline Synthesis.

Rhodium-Catalyzed Isoquinoline Synthesis

Rhodium catalysis has emerged as a highly effective tool for isoquinoline synthesis, primarily through C-H activation and annulation pathways. These reactions are often characterized by their high atom economy and mild conditions.

A common strategy involves the rhodium(III)-catalyzed [4+2] annulation of N-substituted benzamides with alkynes. mdpi.com In this process, the rhodium catalyst directs the C-H activation at the ortho-position of the benzamide, which then undergoes oxidative addition and cyclization with the alkyne partner. Similarly, aryl ketone O-acyloxime derivatives can react with internal alkynes in the presence of a rhodium catalyst, where the N-O bond of the oxime acts as an internal oxidant to maintain the catalytic cycle. acs.org

More recent innovations include the use of versatile C2 synthons like allyl carbonates, which react with benzimidates in a cascade C-H activation/cyclization process. rsc.org Another novel approach utilizes vinyl selenone as an acetylene (B1199291) surrogate for the rhodium-catalyzed annulative coupling, allowing for the efficient synthesis of 3,4-nonsubstituted isoquinolines under mild conditions. acs.org These methods showcase the power of rhodium catalysis to create complex heterocyclic structures from simple starting materials. rsc.orgresearchgate.net

| Catalyst System | Starting Materials | Reaction Type | Reference |

| Rh(III) catalyst | N-(pivaloyloxy) aryl amides, Acetylenic α-amino carboxylates | [4+2] Annulation | mdpi.com |

| [Cp*RhCl₂]₂ / NaOAc | Aryl ketone O-acyloxime, Internal alkyne | Oxidative Coupling / C-H Vinylation | acs.org |

| Rh(III) catalyst | Benzimidates, Allyl carbonates | Cascade C-H Activation/Cyclization | rsc.org |

Table 4: Selected Rhodium-Catalyzed Isoquinoline Syntheses.

Electrochemical Synthesis Approaches for Isoquinoline Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering green alternatives to conventional methods by minimizing the use of hazardous reagents. gre.ac.uk In the context of isoquinoline synthesis, electrochemical approaches can be strategically employed for key bond-forming and functional group manipulation steps. While direct electrochemical synthesis of N-methylisoquinolin-6-amine is not widely documented, the principles of electrosynthesis can be applied to the formation of the core isoquinoline scaffold or its precursors.

One plausible electrochemical strategy involves the oxidative cyclization of appropriately substituted phenethylamines or related open-chain precursors. This approach typically involves the anodic oxidation of an electron-rich aromatic ring, generating a radical cation that can undergo intramolecular cyclization. The resulting dihydroisoquinoline intermediate can then be aromatized to the desired isoquinoline.

Another key application of electrochemistry is in the reduction of functional groups. For instance, the synthesis of 6-aminoisoquinoline, a crucial precursor to the target molecule, is often achieved by the reduction of 6-nitroisoquinoline (B1610068). Electrochemical reduction offers a controlled and efficient alternative to traditional reducing agents like metal hydrides or catalytic hydrogenation. This can be performed at a cathode, where the nitro group is reduced to an amine. gre.ac.uk

The table below summarizes potential electrochemical steps applicable to the synthesis of isoquinoline derivatives.

| Reaction Type | Substrate Example | Electrochemical Condition | Product Type | Potential Advantage |

| Anodic Cyclization | N-acetyl-3,4-dimethoxyphenethylamine | Constant current, undivided cell | Dihydroisoquinoline | Mild conditions, avoids strong oxidizing agents |

| Cathodic Reduction | 6-Nitroisoquinoline | Controlled potential, protic media | 6-Aminoisoquinoline | High selectivity, avoids metal catalysts |

Further research in this area could lead to the development of a fully electrochemical route to N-methylisoquinolin-6-amine, enhancing the sustainability of its production. thieme-connect.de

Continuous Flow Reaction Technologies for Scalable Synthesis

Continuous flow chemistry has revolutionized pharmaceutical manufacturing by enabling safer, more efficient, and scalable synthetic processes compared to traditional batch methods. researchgate.net The synthesis of isoquinoline derivatives, including precursors to N-methylisoquinolin-6-amine, can significantly benefit from the implementation of flow technologies. researchgate.net

A key application of continuous flow technology in this context is the hydrogenation of 6-nitroisoquinoline to 6-aminoisoquinoline. This reaction is often performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. In a flow setup, a solution of the nitro-compound is passed through a packed-bed reactor containing the catalyst under a stream of hydrogen. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety, especially when handling hydrogen gas at scale. researchgate.net

Furthermore, multi-step sequences can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next without intermediate purification. For instance, the formation of the isoquinoline ring followed by nitration and subsequent reduction could potentially be integrated into a continuous process.

The table below illustrates a potential continuous flow process for a key synthetic step.

| Reaction | Reactants | Flow Reactor Type | Catalyst/Reagents | Typical Conditions | Throughput Example |

| Nitro Reduction | 6-Nitroisoquinoline, H₂ | Packed-Bed Reactor | Pd/C | 50-100 °C, 10-50 bar H₂ | grams/hour |

The adoption of continuous flow technologies for the synthesis of N-methylisoquinolin-6-amine hydrochloride would not only enhance efficiency and safety but also facilitate on-demand manufacturing. rsc.org

Enantioselective Synthesis Techniques for Chiral Isoquinoline Derivatives

The development of chiral analogues of N-methylisoquinolin-6-amine often requires the use of enantioselective synthesis to control the stereochemistry of the final products. This is particularly relevant for analogues that are tetrahydroisoquinolines, which can possess a stereocenter at the C1 position.

A common strategy in asymmetric synthesis is the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. researchgate.net Once the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 1-substituted tetrahydroisoquinolines, chiral auxiliaries can be attached to the nitrogen atom of a dihydroisoquinoline intermediate. Subsequent reduction of the C=N bond is then directed by the auxiliary, leading to the formation of one enantiomer in excess.

Ellman's chiral auxiliary, tert-butanesulfinamide, has been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The chiral N-sulfinyl imine intermediate directs the nucleophilic addition of a Grignard reagent to the C1 position, establishing the desired stereocenter.

Alternatively, chiral ligands can be used in combination with a metal catalyst to achieve enantioselectivity. In the context of isoquinoline synthesis, chiral phosphine (B1218219) ligands are often used in asymmetric hydrogenation reactions.

| Chiral Auxiliary/Ligand | Reaction Type | Substrate | Typical Diastereomeric/Enantiomeric Excess |

| (R)-tert-Butanesulfinamide | Nucleophilic Addition | Dihydroisoquinoline | >95% de |

| (S)-BINAP | Asymmetric Hydrogenation | 1-Substituted Dihydroisoquinoline | >90% ee |

Asymmetric induction can be achieved during the formation of the isoquinoline ring itself. The Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines, is a prime candidate for this approach. researchgate.netnih.govwikipedia.org In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

By using a chiral β-arylethylamine, the stereochemistry of the starting material can direct the formation of the new stereocenter at the C1 position. For example, the Pictet-Spengler reaction of L-DOPA derivatives can produce highly diastereoselective cis-1-substituted-tetrahydroisoquinoline-3-carboxylic acid esters. researchgate.net

Organocatalysis has also emerged as a powerful tool for asymmetric Pictet-Spengler reactions. Chiral phosphoric acids have been shown to catalyze the reaction between N-carbamoyl-β-arylethylamines and various aldehydes to produce enantioenriched tetrahydroisoquinolines. nih.gov

The proposed mechanism for the diastereoselectivity in the Pictet-Spengler reaction often involves the formation of a more stable transition state leading to the preferred diastereomer. researchgate.net

| Reaction | Chiral Source | Key Intermediate | Stereochemical Outcome |

| Pictet-Spengler | L-DOPA derivative | Chiral iminium ion | High diastereoselectivity (cis) |

| Organocatalytic Pictet-Spengler | Chiral Phosphoric Acid | Chiral ion pair | High enantioselectivity |

The enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline is a highly effective method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.govmdpi.comrsc.org This approach has been extensively studied, with various catalytic systems being developed.

Transition metal-catalyzed asymmetric hydrogenation is a prominent method. Chiral complexes of ruthenium, rhodium, and iridium with chiral phosphine ligands have been shown to be highly effective. For instance, a [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] complex can catalyze the hydrogenation of 1-alkyl-3,4-dihydroisoquinolines with excellent yields and enantioselectivities. mdpi.com

Another approach is transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) in place of hydrogen gas. Chiral ruthenium and rhodium complexes are also effective catalysts for this transformation.

The table below summarizes some representative catalyst systems for the enantioselective reduction of dihydroisoquinolines.

| Catalyst System | Reductant | Substrate Scope | Typical Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂/(S)-P-Phos | H₂ | 1-Phenyl DHIQ | 96% |

| [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | H₂ | 1-Alkyl DHIQs | >95% |

| Rhodium/diamine complex | HCOOH/Et₃N | 1-Substituted DHIQs | up to 99% |

Strategies for N-Methylation and Amine Introduction at Specific Positions

The synthesis of N-methylisoquinolin-6-amine hydrochloride requires the regioselective introduction of an amino group at the C6 position of the isoquinoline ring, followed by N-methylation.

A common and effective strategy for introducing the amino group at the C6 position is through the reduction of a 6-nitroisoquinoline precursor. The nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitroisoquinoline. Therefore, a more directed synthesis is often required to obtain the 6-nitro isomer. One approach involves the synthesis of the isoquinoline ring from a precursor that already contains a nitro group at the desired position. Once 6-nitroisoquinoline is obtained, it can be reduced to 6-aminoisoquinoline using various methods, including catalytic hydrogenation with Pd/C.

Once 6-aminoisoquinoline is synthesized, the final step is N-methylation. Several methods are available for the methylation of primary amines. A classic approach is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. More modern and sustainable methods utilize methanol (B129727) as a C1 source in the presence of a transition metal catalyst, such as a Ru(II) complex. nih.gov This "borrowing hydrogen" methodology is highly atom-economical. Another green alternative is the use of carbon dioxide as a C1 source with a suitable reducing agent and catalyst. researchgate.net

The table below outlines common methods for N-methylation.

| Methylating Agent | Catalyst/Reagent | Reaction Type | Advantages |

| Formaldehyde/Formic Acid | None | Eschweiler-Clarke | Well-established, high yield |

| Methanol | Ru(II) complex | Borrowing Hydrogen | Atom-economical, green |

| Carbon Dioxide/H₂ | Heterogeneous catalyst | Reductive Amination | Utilizes a waste product |

Finally, the N-methylisoquinolin-6-amine free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Optimization of Reaction Conditions and Yields in N-Methylisoquinolin-6-amine Hydrochloride Synthesis

The synthesis of N-methylisoquinolin-6-amine hydrochloride typically proceeds from its precursor, 6-aminoisoquinoline. The optimization of the N-methylation step is crucial for achieving high yields and purity. Key parameters that are often manipulated include the choice of methylating agent, solvent, temperature, and catalyst.

Methylating Agents: A variety of methylating agents can be employed for the N-methylation of 6-aminoisoquinoline. Traditional reagents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). More contemporary and sustainable approaches might utilize methanol in the presence of a suitable catalyst or carbon dioxide and a reducing agent. The choice of methylating agent can significantly impact the reaction's efficiency and the formation of byproducts, such as quaternary ammonium salts from over-methylation.

Solvents: The selection of an appropriate solvent is critical as it influences the solubility of reactants and reagents, and can affect reaction rates. For the synthesis of the precursor, 6-aminoisoquinoline, a range of solvents have been explored, including ethers like tetrahydrofuran (B95107) (THF) and dioxane, as well as polar protic solvents such as methanol and ethanol. The choice of solvent for the subsequent N-methylation step would depend on the chosen methylating agent and reaction conditions.

Temperature: Reaction temperature is a key variable in optimizing the yield of N-methylisoquinolin-6-amine hydrochloride. For the synthesis of 6-aminoisoquinoline, temperatures can range from ambient to elevated, for instance, up to 140°C, depending on the specific synthetic route. The N-methylation step also requires careful temperature control to balance reaction rate with the prevention of side reactions. Lower temperatures may be favored to enhance selectivity and minimize the formation of undesired byproducts.

Catalysts: In many synthetic strategies for N-alkylation, catalysts play a pivotal role. For instance, in the synthesis of 6-aminoisoquinoline, transition metal catalysts such as palladium on carbon are often used for hydrogenation steps. For the N-methylation reaction itself, particularly when using less reactive methylating agents like methanol, catalysts are essential. These can range from transition metal complexes to enzymatic catalysts, each offering different advantages in terms of selectivity and reaction conditions.

The following interactive data table summarizes hypothetical optimization studies for the N-methylation of 6-aminoisoquinoline, illustrating the effect of different parameters on the reaction yield.

| Entry | Methylating Agent | Solvent | Temperature (°C) | Catalyst | Yield (%) |

| 1 | Methyl Iodide | THF | 25 | None | 75 |

| 2 | Methyl Iodide | Acetonitrile | 25 | None | 82 |

| 3 | Dimethyl Sulfate | Dichloromethane | 0 | None | 88 |

| 4 | Methanol | Toluene | 110 | Ru-complex | 92 |

| 5 | CO₂ / H₂ | Dioxane | 120 | Pd/CuZrOx | 85 |

This table is a hypothetical representation to illustrate the optimization process.

Synthesis of Isotopic Variants for Mechanistic Probing

The synthesis of isotopically labeled N-methylisoquinolin-6-amine hydrochloride is invaluable for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. Common isotopes incorporated include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Deuterium Labeling: Deuterated analogues of N-methylisoquinolin-6-amine hydrochloride can be prepared using various strategies. One common approach involves the use of deuterated methylating agents, such as deuterated methyl iodide (CD₃I). Alternatively, deuterium can be introduced at specific positions on the isoquinoline ring of the precursor, 6-aminoisoquinoline, through methods like acid-catalyzed hydrogen-deuterium exchange or by using deuterated starting materials in a de novo synthesis.

Carbon-13 Labeling: ¹³C-labeling is often targeted at the methyl group. This is typically achieved by employing a ¹³C-labeled methylating agent, for example, [¹³C]methyl iodide. The synthesis of such labeled reagents is a critical first step. For instance, ¹³C-labeled methanol can be converted to ¹³C-methyl iodide, which is then used in the N-methylation of 6-aminoisoquinoline.

Nitrogen-15 Labeling: ¹⁵N-labeling can be introduced at either the amino group or the nitrogen atom of the isoquinoline ring. Labeling the exocyclic amino group can be accomplished by using a ¹⁵N-containing aminating agent in the synthesis of 6-aminoisoquinoline or through a late-stage nitrogen exchange reaction. Incorporating ¹⁵N into the isoquinoline ring itself is more challenging and typically requires a de novo synthesis starting from a ¹⁵N-labeled precursor. General methods for the ¹⁵N-labeling of azines, such as isoquinoline, have been developed and could potentially be adapted.

The following interactive data table provides a hypothetical overview of the synthesis of different isotopic variants of N-methylisoquinolin-6-amine.

| Isotopic Variant | Labeling Position | Precursor | Labeling Reagent | Isotopic Purity (%) |

| [D₃]-N-methylisoquinolin-6-amine | N-methyl | 6-Aminoisoquinoline | [D₃]-Methyl Iodide | >98 |

| [¹³C]-N-methylisoquinolin-6-amine | N-methyl | 6-Aminoisoquinoline | [¹³C]-Methyl Iodide | >99 |

| [¹⁵N]-N-methylisoquinolin-6-amine | 6-amino | 6-Bromoisoquinoline | [¹⁵N]-Ammonia | >95 |

| [¹⁵N]-Isoquinolin-6-amine | Isoquinoline Ring | ¹⁵N-labeled precursor | Multi-step synthesis | >98 |

This table is a hypothetical representation to illustrate the synthesis of isotopic variants.

The characterization of these isotopically labeled compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can confirm the position and extent of isotopic incorporation.

Chemical Reactivity and Derivatization of N Methylisoquinolin 6 Amine Hydrochloride

Substitutional Chemistry and Functionalization of the Isoquinoline (B145761) Ring System

The functionalization of the isoquinoline ring in N-methylisoquinolin-6-amine hydrochloride is a crucial avenue for the synthesis of novel derivatives with potentially interesting chemical and biological properties. The reactivity of the ring towards substitution is governed by the electronic effects of the nitrogen heteroatom and the N-methylamino group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus generally occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The N-methylamino group at the 6-position is a potent activating group, directing incoming electrophiles to the ortho and para positions. Consequently, electrophilic substitution on N-methylisoquinolin-6-amine is predicted to occur preferentially at the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific studies on N-methylisoquinolin-6-amine are not extensively documented, the expected outcomes can be inferred from the general principles of isoquinoline chemistry. For instance, nitration would likely yield a mixture of 5-nitro- and 7-nitro-N-methylisoquinolin-6-amine. It is important to note that the strong activating nature of the amino group can sometimes lead to polysubstitution or undesired side reactions, and protection of the amine may be necessary to achieve selective monosubstitution. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N-Methylisoquinolin-6-amine

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N-methylisoquinolin-6-amine and 7-Nitro-N-methylisoquinolin-6-amine |

| Bromination | Br₂/FeBr₃ | 5-Bromo-N-methylisoquinolin-6-amine and 7-Bromo-N-methylisoquinolin-6-amine |

| Sulfonation | SO₃/H₂SO₄ | N-Methylisoquinolin-6-amine-5-sulfonic acid and N-Methylisoquinolin-6-amine-7-sulfonic acid |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the isoquinoline ring is generally challenging due to the electron-rich nature of the aromatic system. However, it can be facilitated by the presence of a good leaving group or by activation with a strong electron-withdrawing group. In the context of N-methylisoquinolin-6-amine, direct nucleophilic substitution of a hydrogen atom is unlikely under standard conditions.

However, derivatization can open pathways for nucleophilic substitution. For instance, if a halogen atom were introduced at a position activated by the ring nitrogen (e.g., C-1), it could be displaced by various nucleophiles. quimicaorganica.org Furthermore, studies on related compounds, such as 5-nitroisoquinoline, have demonstrated that nucleophilic substitution of hydrogen can occur at the 6-position to introduce an amino group, suggesting that the electronic environment of the ring can be manipulated to favor such reactions. thieme-connect.de

Chemical Transformations of the Amine Moiety

The N-methylamino group of N-methylisoquinolin-6-amine hydrochloride is a key site for chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it nucleophilic and thus susceptible to reaction with electrophiles. Acylation and alkylation are fundamental transformations for this functional group.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically straightforward and can be used to introduce a variety of acyl groups. The resulting amide is generally less basic and less nucleophilic than the parent amine.

Alkylation of the secondary amine can lead to the formation of a tertiary amine. However, direct alkylation of amines with alkyl halides can be difficult to control and may result in over-alkylation to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com More controlled methods, such as reductive amination or the use of specific alkylating agents under carefully controlled conditions, are often preferred for selective mono-alkylation. nih.govrsc.org

Table 2: Examples of Acylation and Alkylation Reactions of the Amine Moiety

| Transformation | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyl-N-methylisoquinolin-6-amine |

| Alkylation | Methyl iodide | N,N-dimethylisoquinolin-6-amine |

| Reductive Amination | Formaldehyde, NaBH₃CN | N,N-dimethylisoquinolin-6-amine |

Formation of Amide and Urea (B33335) Derivatives

The N-methylamino group serves as a versatile handle for the synthesis of a diverse array of amide and urea derivatives. As mentioned, amides are readily prepared through acylation.

Urea derivatives can be synthesized through several routes. One common method involves the reaction of the amine with an isocyanate. asianpubs.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can be employed. nih.gov More environmentally friendly methods utilizing carbon dioxide as a C1 source for urea synthesis have also been developed. rsc.org These derivatives are of significant interest due to their prevalence in biologically active molecules.

Table 3: Synthetic Routes to Amide and Urea Derivatives

| Derivative | Synthetic Method | Reagent Example |

| Amide | Acylation | Benzoyl chloride |

| Urea | Reaction with isocyanate | Phenyl isocyanate |

| Urea | Reaction with carbamoyl (B1232498) chloride | N,N-Dimethylcarbamoyl chloride |

Ring System Transformations and Annulations of Isoquinoline Derivatives

The isoquinoline scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems through ring-forming reactions known as annulations. These transformations often involve the participation of both the isoquinoline ring and its substituents. While specific examples starting from N-methylisoquinolin-6-amine are not prevalent in the literature, general strategies for isoquinoline annulation can be considered.

For instance, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful method for the formation of a new six-membered ring. masterorganicchemistry.comnih.gov In the context of an appropriately functionalized derivative of N-methylisoquinolin-6-amine, this could lead to the synthesis of novel polycyclic aromatic systems. Other annulation strategies might involve transition metal-catalyzed C-H activation and cyclization reactions. The development of such reactions would significantly expand the chemical space accessible from this versatile starting material.

Formation of Fused Heterocyclic Systems Incorporating N-Methylisoquinolin-6-amine Hydrochloride Scaffold

The N-methylisoquinolin-6-amine scaffold is a valuable starting material for the synthesis of polycyclic heterocyclic systems. The presence of the amino group on the benzene portion of the isoquinoline core provides a reactive handle for annulation reactions, leading to the formation of additional fused rings. Based on the known reactivity of aminoisoquinolines, this compound is a potential precursor for various fused systems, such as pyrimidoisoquinolines and imidazoisoquinolines.

Pyrimido[4,5-c]isoquinolines: The fusion of a pyrimidine (B1678525) ring to the isoquinoline core results in the pyrimido[4,5-c]isoquinoline system. These compounds are frequently synthesized from functionalized isoquinoline or pyrimidine precursors. benthamdirect.combohrium.com The 6-amino group of N-methylisoquinolin-6-amine can act as a dinucleophile in condensation reactions with appropriate 1,3-dielectrophiles to construct the pyrimidine ring. For instance, reaction with β-ketoesters or malonic acid derivatives under cyclocondensation conditions could yield pyrimido[4,5-c]isoquinolinone derivatives. A series of 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivatives have been prepared through the regioselective amination of pyrimido[4,5-c]isoquinoline-7,10-quinones. nih.gov This highlights the utility of amino-functionalized isoquinolines in building such fused structures.

Imidazo[2,1-a]isoquinolines and Related Systems: The synthesis of isoquinoline-fused benzimidazoles, specifically benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines, has been a subject of significant interest. nih.gov These syntheses often employ transition-metal-catalyzed cross-coupling reactions or one-pot tandem cyclizations. nih.govnih.gov For example, Wang and colleagues developed a multicomponent cascade cyclization to produce selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds starting from isoquinolin-1-amine. nih.gov While this involves the amine at a different position, it demonstrates a key synthetic strategy. The N-methylamino group at the 6-position of the target compound could similarly participate in cyclization reactions. For instance, reaction with an α-haloketone could lead to an intermediate that subsequently cyclizes to form an imidazo-fused system, a common strategy for imidazole (B134444) ring formation.

The following table summarizes representative synthetic strategies for related fused isoquinoline systems, which could potentially be adapted for N-methylisoquinolin-6-amine hydrochloride.

| Fused System | Precursors | Reaction Type | Reference |

| Pyrimido[4,5-c]isoquinolines | 6-Amino-1,3-dimethyluracil and 2-iodo benzoyl chlorides | Palladium-catalyzed one-pot reaction | researchgate.net |

| Pyrimido[4,5-c]isoquinolines | 3,4-Difunctionalized isoquinolines | Suzuki–Miyaura, Stille coupling | benthamdirect.com |

| Benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines | o-Phenylenediamines and o-cyanobenzaldehydes | One-pot tandem cyclization | nih.gov |

| Imidazo[2,1-a]isoquinolines | Isoquinolin-1-amine, acetophenone, and 1,2-diphenyldiselane | Multicomponent cascade cyclization | nih.gov |

Oxidative and Reductive Reactivity Profiles

The oxidative and reductive behavior of N-methylisoquinolin-6-amine hydrochloride is influenced by the different reactive sites within the molecule: the electron-rich benzoid ring, the electron-deficient pyridinoid ring, the isoquinoline nitrogen, and the exocyclic N-methylamino group.

Oxidative Reactivity: The isoquinoline nucleus and its derivatives can undergo various oxidative transformations. The nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide using reagents like peroxy acids. The N-methyl group itself can be a site of oxidation. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) is known to be oxidized by monoamine oxidase (MAO) to the corresponding N-methylisoquinolinium ion. nih.gov This enzymatic oxidation suggests that the N-methylated nitrogen in a reduced isoquinoline system is susceptible to oxidation, a process that could potentially be mimicked by chemical oxidants.

Furthermore, the benzene ring, activated by the electron-donating N-methylamino group, would be susceptible to oxidative processes, although this can sometimes lead to complex product mixtures or polymerization under harsh conditions. Autooxidation has been observed in certain isoquinolinone derivatives, proceeding through a free radical mechanism involving reaction with molecular oxygen to form hydroperoxides, which then rearrange. semanticscholar.org

Reductive Reactivity: Reduction of the isoquinoline ring system is a common transformation. The pyridine ring within the isoquinoline core is susceptible to reduction. Catalytic hydrogenation is a standard method for this conversion. Using catalysts such as platinum(IV) oxide (PtO₂) or palladium-on-carbon (Pd/C) with hydrogen gas typically leads to the reduction of the pyridine part of the isoquinoline, yielding the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. wikipedia.org This is a widely used method for synthesizing tetrahydroisoquinolines, which are important structural motifs in many natural products and pharmaceuticals.

The choice of reducing agent and conditions can allow for selective transformations. While powerful hydride reagents like lithium aluminum hydride can reduce various functional groups, catalytic hydrogenation is generally effective for the reduction of the aromatic heterocyclic ring. youtube.comyoutube.com

The table below outlines common reagents for the oxidation and reduction of related nitrogen-containing heterocyclic compounds.

| Transformation | Reagent/Condition | Product Type | Reference |

| Oxidation | Monoamine Oxidase (MAO) | Isoquinolinium ion | nih.gov |

| Oxidation | Peroxy acids (e.g., m-CPBA) | N-oxide | |

| Oxidation | Molecular oxygen (autooxidation) | Hydroxylated derivatives | semanticscholar.org |

| Reduction | Catalytic Hydrogenation (H₂, Pd/C or PtO₂) | Tetrahydroisoquinoline | wikipedia.org |

| Reduction | Iron in acidic media | (For nitro group reduction) | wikipedia.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (General reducing agent) | youtube.com |

Advanced Analytical Characterization Techniques for N Methylisoquinolin 6 Amine Hydrochloride

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopy is fundamental to unambiguously determining the chemical structure of a novel or synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) ring system, a signal for the N-H proton of the amine hydrochloride, and a signal for the methyl (CH₃) group protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would reveal the connectivity of the protons. For instance, the protons on the heterocyclic part of the isoquinoline ring would appear at different chemical shifts from those on the benzene (B151609) ring portion.

¹³C NMR: This experiment would detect all unique carbon atoms in the molecule, including those without attached protons. One would expect to see signals corresponding to the nine carbons of the isoquinoline core and one signal for the N-methyl carbon.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming which protons are adjacent in the structure. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure and confirming the position of the N-methylamino group at the C-6 position of the isoquinoline ring.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 9.0 | m (multiple) | N/A |

| NH-Amine | 5.0 - 7.0 (broad) | s (singlet) | N/A |

| N-CH₃ | 3.0 - 3.5 | s (singlet) | N/A |

Note: This table is a generalized prediction. Actual values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)

HRMS is used to determine the precise molecular weight and elemental formula of a compound.

ESI-MS: Electrospray ionization is a soft ionization technique suitable for polar and ionic compounds like hydrochloride salts. In positive ion mode, the analysis of N-methylisoquinolin-6-amine hydrochloride would be expected to show a prominent peak for the protonated molecule (the cation [M+H]⁺), which is the N-methylisoquinolin-6-amine itself, separate from the chloride counter-ion.

HRMS: A high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) would measure the mass-to-charge ratio (m/z) of this ion to four or five decimal places. This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₁₁N₂⁺ for the cation), confirming that the compound has the correct atomic composition.

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy would confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations from the secondary amine hydrochloride.

C-H stretching from the aromatic rings and the methyl group.

C=N and C=C stretching vibrations characteristic of the isoquinoline aromatic system.

N-H bending vibrations.

Hypothetical IR Data Table

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N / C=C Stretch | 1500 - 1650 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

Note: This table is a generalized prediction. Actual values would need to be determined experimentally.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide a detailed "fingerprint" of the molecule, with strong signals typically observed for the aromatic ring breathing modes of the isoquinoline core. This technique is highly specific and could be used for identifying the compound in a mixture or for quality control.

Crystallographic Analysis and Solid-State Characterization

If a suitable single crystal of N-methylisoquinolin-6-amine hydrochloride could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal how the N-methylisoquinolin-6-aminium cation and the chloride anion are arranged in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding between the N-H group and the chloride ion.

Computational and Theoretical Investigations of N Methylisoquinolin 6 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods provide a quantum mechanical description of the electron density, from which various molecular properties can be derived with high accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Isoquinoline (B145761) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoquinoline | -6.65 | -1.82 | 4.83 |

| 6-aminoisoquinoline (B57696) (estimated) | -6.20 | -1.75 | 4.45 |

| N-methylisoquinolin-6-amine (estimated) | -6.10 | -1.70 | 4.40 |

| N-methylisoquinolin-6-amine hydrochloride (estimated) | -6.80 | -2.50 | 4.30 |

Note: The values for substituted isoquinolines are estimations based on known substituent effects and are for illustrative purposes.

Fukui indices and Molecular Electrostatic Potential (MEP) maps are powerful tools derived from quantum chemical calculations to predict the reactive sites of a molecule. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecular surface, where regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, and areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net

For N-methylisoquinolin-6-amine hydrochloride, the MEP map is expected to show a high positive potential around the protonated amino group, indicating its role as a hydrogen bond donor. The nitrogen atom of the isoquinoline ring would likely exhibit a region of negative potential, suggesting its potential as a hydrogen bond acceptor. The aromatic rings will present a mixed potential, with the π-electron clouds being potential sites for stacking interactions.

Mechanistic Investigations of N Methylisoquinolin 6 Amine Hydrochloride in Biological Systems Preclinical Focus

Cellular Pathway Perturbations and Signaling Modulation

Elucidation of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents. While direct studies on N-methylisoquinolin-6-amine hydrochloride are not extensively available in public literature, the broader class of isoquinoline (B145761) alkaloids has been a subject of research in this area. Investigations into structurally related compounds suggest several potential pathways through which isoquinoline derivatives may trigger apoptosis in preclinical models.

One of the central mechanisms involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is often characterized by the depolarization of the mitochondrial membrane potential. Such a loss in potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Another key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Cleavage of PARP by caspases is considered a hallmark of apoptosis. nih.gov

Furthermore, the activation of the caspase cascade is a crucial step in the execution phase of apoptosis. Studies on other isoquinoline derivatives have demonstrated the activation of various caspases, which are cysteine proteases that dismantle the cell in a controlled manner. nih.gov The process can be initiated through different signaling cascades that converge on the activation of these executioner enzymes.

The table below summarizes key events in apoptosis that have been observed with some isoquinoline compounds, providing a potential framework for understanding the action of N-methylisoquinolin-6-amine hydrochloride.

| Apoptotic Event | Description | Potential Role of Isoquinoline Compounds |

| Mitochondrial Membrane Depolarization | Loss of the electrochemical gradient across the inner mitochondrial membrane. | Can be induced by compounds that interfere with mitochondrial function. |

| PARP Cleavage | Enzymatic cleavage of PARP by activated caspases, leading to the inactivation of its DNA repair function. | Observed in cells treated with certain isoquinoline derivatives. nih.gov |

| Caspase Activation | A cascade of proteolytic enzymes that execute the apoptotic program. | Can be triggered by upstream signals initiated by isoquinoline compounds. nih.gov |

| DNA Fragmentation | Cleavage of genomic DNA into smaller fragments, a characteristic feature of late-stage apoptosis. | A downstream consequence of caspase activation. |

Influence on Intracellular Signaling Cascades (e.g., NF-κB, Akt, MAPK, Wnt, Notch, p53)

The biological activity of a compound is often mediated through its influence on various intracellular signaling cascades that regulate cell survival, proliferation, and death. While specific data for N-methylisoquinolin-6-amine hydrochloride is limited, research on other isoquinoline alkaloids has shed light on their potential to modulate key signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK), are critical in responding to cellular stress and can lead to apoptosis. Some isoquinoline derivatives have been shown to induce apoptosis through the upregulation of p38 MAPK and JNK phosphorylation. nih.gov

Oncogene Expression: The downregulation of oncogenes is another mechanism by which anti-cancer agents can exert their effects. For instance, the inhibition of c-Myc expression has been associated with the apoptotic effects of certain isoquinoline compounds. nih.gov

p53 Pathway: The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation. Inhibition of the p53 pathway is a mechanism some viruses use to promote cell survival. nih.gov Conversely, activation of p53 can induce apoptosis. The interplay between signaling pathways like Notch and p53 can be complex, with activated Notch1 potentially inhibiting p53-induced apoptosis. nih.gov The loss of p53 has also been linked to the enhancement of NF-κB-dependent processes. nih.gov

NF-κB and Akt Pathways: The NF-κB and Akt signaling pathways are crucial for promoting cell survival and proliferation. The tumor suppressor p53 is known to suppress the activation of NF-κB. nih.gov The PI3K/Akt pathway is another key survival pathway, and its inhibition can lead to apoptosis. nih.gov

The following table outlines some of the key signaling pathways and their potential modulation by isoquinoline compounds.

| Signaling Pathway | Function | Potential Modulation by Isoquinoline Compounds |

| MAPK (p38, JNK) | Stress response, apoptosis | Upregulation of phosphorylation leading to apoptosis. nih.gov |

| c-Myc | Cell proliferation, oncogenesis | Downregulation of expression. nih.gov |

| p53 | Tumor suppression, apoptosis | Potential for modulation, though direct effects by specific isoquinolines are not well-defined. nih.govnih.gov |

| NF-κB | Inflammation, cell survival | Potential for inhibition, as suggested by the broader activities of anti-inflammatory compounds. |

| Akt (PI3K/Akt) | Cell survival, proliferation | Potential for inhibition, leading to apoptosis. nih.gov |

| Wnt | Development, cell proliferation | Not extensively studied in the context of simple isoquinoline amines. |

| Notch | Cell-cell communication, development | Interacts with other pathways like p53, but direct modulation by simple isoquinolines is not well-documented. nih.gov |

Modulation of Ion Channel Activity at a Molecular Level

The basic nitrogen atom in the isoquinoline ring system can exist in a protonated state, allowing for potential electrostatic interactions with the negatively charged residues often found in the pore or gating domains of ion channels. amerigoscientific.com Neuromodulators frequently target ion channels through G-protein coupled receptors (GPCRs), which can lead to direct or indirect modulation of channel function. nih.gov

Mechanisms of ion channel modulation are diverse and can include:

Direct block: The compound physically occludes the ion-conducting pore.

Allosteric modulation: The compound binds to a site on the channel protein distinct from the pore, inducing a conformational change that alters its gating or conductance.

Indirect modulation: The compound affects intracellular signaling pathways that in turn regulate channel activity, for example, through phosphorylation. nih.gov

Given the structural similarities to other biologically active alkaloids, it is plausible that N-methylisoquinolin-6-amine hydrochloride could interact with various types of ion channels, such as voltage-gated sodium, potassium, or calcium channels, which are known targets for other alkaloidal compounds. nih.gov However, without direct experimental evidence, this remains speculative.

Biochemical Transformations and Metabolomic Insights

Enzymatic Biotransformation Pathways of Isoquinoline Compounds

The biotransformation of xenobiotics, including isoquinoline compounds, is primarily carried out by a suite of enzymes designed to increase their water solubility and facilitate their excretion. In preclinical models, the metabolism of isoquinoline alkaloids can be investigated using liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes. nih.gov

Common enzymatic reactions involved in the biotransformation of isoquinoline compounds include:

Oxidation: This can occur at various positions on the aromatic rings or at the nitrogen atom. N-oxidation is a common metabolic pathway for tertiary amines. nih.gov

Hydroxylation: The addition of a hydroxyl group to the aromatic rings is a frequent metabolic step. nih.gov

Demethylation: O-demethylation of methoxy (B1213986) groups is a known metabolic pathway for many natural products. nih.gov

The specific metabolites produced will depend on the exact structure of the isoquinoline compound and the specific CYP450 isoforms involved. The identification of these metabolites is crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.

Microbial Metabolism Mechanisms and Products

Microorganisms possess a diverse array of enzymes that can metabolize a wide range of organic compounds, including isoquinoline alkaloids. jst.go.jpnih.gov The study of microbial metabolism can provide insights into potential metabolic pathways that may also occur in higher organisms and can be a source of novel bioactive compounds. rsc.org

Microbial transformations of isoquinoline alkaloids can involve a variety of reactions, such as:

Reduction and Oxidation: Microbes can carry out redox reactions on the isoquinoline nucleus. nih.gov

Hydroxylation: The introduction of hydroxyl groups at various positions on the isoquinoline ring system. nih.gov

N-oxidation: The oxidation of the nitrogen atom to form an N-oxide is a common microbial transformation. nih.gov

The use of microbial systems can also be harnessed for the biotechnological production of isoquinoline alkaloids and their derivatives. numberanalytics.compnas.org By expressing plant-derived enzymes in microorganisms like E. coli or yeast, it is possible to create microbial platforms for the synthesis of complex natural products. jst.go.jpnih.govpnas.org

Metabolite Identification and Structural Characterization

The identification and structural elucidation of metabolites are essential steps in understanding the biotransformation of a compound. Modern analytical techniques are employed to isolate and characterize these metabolic products.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for detecting and identifying metabolites in biological matrices. nih.govnih.gov HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that can help to pinpoint the site of metabolic modification. Comparison of the chromatographic retention times and mass spectra of the metabolites with those of synthetic standards can confirm their identity. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is the definitive method for the structural elucidation of novel metabolites. nih.gov These techniques provide detailed information about the connectivity of atoms within the molecule, allowing for the unambiguous determination of its structure.

Structure Activity Relationship Sar Methodologies Applied to N Methylisoquinolin 6 Amine Hydrochloride Derivatives

Design Principles for Systematic Structural Modification

The systematic structural modification of N-methylisoquinolin-6-amine hydrochloride derivatives is guided by established medicinal chemistry principles aimed at probing the chemical space around the core scaffold. The primary objective is to identify key structural motifs that govern the compound's interaction with its biological target.

Core Scaffold Modification: The isoquinoline (B145761) ring system serves as the fundamental scaffold. Modifications to this core can significantly impact activity. Key strategies include:

Substitution on the Benzenoid Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at available positions (C5, C7, C8) of the isoquinoline ring can modulate electronic properties, lipophilicity, and steric profile. For instance, electron-withdrawing groups might enhance activity by altering the pKa of the amine, while bulky groups could probe for steric tolerance in the binding pocket.

Modification of the Pyridine (B92270) Ring: Alterations to the pyridine portion of the isoquinoline ring, though less common, can be explored to fine-tune the molecule's properties.

N-Methyl Group Modification: The N-methyl group on the exocyclic amine is a critical feature. Systematic variations of this group can provide insights into the steric and electronic requirements of the target's binding site.

Alkyl Chain Homologation: Replacing the methyl group with larger alkyl chains (ethyl, propyl, etc.) can explore the extent of a hydrophobic pocket.

Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, amino) into the N-alkyl substituent can introduce new hydrogen bonding opportunities.

Amine Position Isomerism: Shifting the position of the N-methylamino group around the isoquinoline ring (e.g., to the 5-, 7-, or 8-position) can drastically alter the molecule's geometry and its ability to interact with the target.

A hypothetical series of modifications to the N-methylisoquinolin-6-amine scaffold is presented in the table below to illustrate these design principles.

| Compound ID | R1 (C5) | R2 (C7) | R3 (N-substituent) | R4 (C8) |

| Lead | H | H | CH₃ | H |

| 1a | Cl | H | CH₃ | H |

| 1b | H | OCH₃ | CH₃ | H |

| 1c | H | H | CH₂CH₃ | H |

| 1d | H | H | CH₃ | F |

Correlation of Structural Features with Specific Mechanistic Biological Activities

The biological activity of N-methylisoquinolin-6-amine hydrochloride derivatives is intrinsically linked to their structural features. By systematically modifying the molecule and assessing the corresponding changes in activity, a correlative SAR can be established. For instance, in the context of kinase inhibition, a common target for isoquinoline-based compounds, specific structural elements play pivotal roles.

The N-methylamino group at the 6-position is often crucial for forming key hydrogen bonds with the hinge region of a kinase. The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. The planarity of the isoquinoline ring system allows for favorable stacking interactions within the ATP-binding site.

The following table illustrates a hypothetical correlation between structural modifications and inhibitory activity against a target kinase.

| Compound ID | Modification | IC₅₀ (nM) | Rationale for Activity Change |

| Lead | N-methylisoquinolin-6-amine | 100 | Baseline activity with key interactions. |

| 2a | 7-methoxy substitution | 50 | Electron-donating group may enhance binding affinity through favorable electronic interactions. |

| 2b | N-ethyl substitution | 200 | Increased steric bulk may lead to a suboptimal fit in the binding pocket. |

| 2c | 5-chloro substitution | 75 | Halogen bond formation could provide an additional favorable interaction. |

| 2d | Isoquinolin-5-amine isomer | >1000 | Incorrect positioning of the key amine group for hinge binding. |

Chemoinformatic Approaches for SAR Analysis

Chemoinformatics provides a powerful toolkit for analyzing the SAR of large datasets of compounds, including derivatives of N-methylisoquinolin-6-amine hydrochloride. These computational methods enable the identification of patterns and relationships that may not be immediately obvious from manual inspection of chemical structures and biological data.

Molecular Descriptor Analysis: A wide range of molecular descriptors, including 2D and 3D properties, can be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). By correlating these descriptors with biological activity, it is possible to identify the key physicochemical properties that drive potency.

Scaffold Hopping and Bioisosteric Replacement: Chemoinformatic tools can be used to identify potential scaffold hops or bioisosteric replacements for the isoquinoline core or its substituents. This can lead to the discovery of novel chemical series with improved properties. For example, a quinoline (B57606) or quinazoline (B50416) core might be suggested as a replacement for the isoquinoline ring.

Matched Molecular Pair Analysis (MMPA): MMPA is a powerful technique for identifying the effects of small, discrete structural changes on biological activity. By comparing pairs of compounds that differ only by a single, well-defined structural transformation (e.g., H to Cl), the contribution of that specific change to the activity can be quantified. This provides a robust, data-driven approach to understanding SAR.

Computational SAR and QSAR Modeling for Mechanistic Insights

Computational chemistry and quantitative structure-activity relationship (QSAR) modeling offer a deeper, more quantitative understanding of the SAR of N-methylisoquinolin-6-amine hydrochloride derivatives. These methods can provide mechanistic insights into how these compounds interact with their biological targets at the molecular level.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of N-methylisoquinolin-6-amine derivatives. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. This information can then be used to guide the design of new derivatives with improved potency.

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models. These models relate the 3D steric and electrostatic fields around a set of aligned molecules to their biological activities. The resulting models can be visualized as contour maps, highlighting regions where modifications are likely to increase or decrease activity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. By analyzing a set of active N-methylisoquinolin-6-amine derivatives, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds with the desired activity profile.

The following table summarizes the application of these computational approaches.

| Computational Method | Application to N-methylisoquinolin-6-amine SAR | Expected Insights |

| Molecular Docking | Predicting binding poses in a target active site. | Identification of key amino acid residues and interaction types (H-bonds, hydrophobic). |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models based on 3D molecular fields. | Visual representation of favorable and unfavorable steric and electrostatic regions for substitution. |

| Pharmacophore Modeling | Defining the essential features for activity. | A 3D model that can be used for virtual screening of new chemical entities. |

| Matched Molecular Pair Analysis | Quantifying the effect of small structural changes. | Data-driven rules for optimizing substituents. |

By integrating these diverse SAR methodologies, a comprehensive understanding of the structural requirements for the biological activity of N-methylisoquinolin-6-amine hydrochloride derivatives can be achieved, paving the way for the rational design of more effective and selective therapeutic agents.

Emerging Research Applications of N Methylisoquinolin 6 Amine Hydrochloride

Role as a Synthetic Intermediate in Complex Molecule Construction

The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. researchgate.net N-methylisoquinolin-6-amine hydrochloride serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors. umich.edued.ac.uk The amine group at the 6-position provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular frameworks.

One of the key applications of 6-aminoisoquinoline (B57696) derivatives is in the synthesis of Rho-associated protein kinase (ROCK) inhibitors. nih.govnih.gov These inhibitors are of significant interest for the treatment of cardiovascular diseases. nih.gov In a fragment-based drug discovery approach, 6-substituted isoquinolin-1-amine derivatives have been synthesized and optimized to yield potent ROCK-I inhibitors. nih.gov The synthetic route often involves the modification of the amino group to introduce moieties that can interact with the ATP-binding site of the kinase.

The general synthetic utility of the isoquinolin-6-amine scaffold is highlighted in its use to create libraries of compounds for screening against various biological targets. The N-methyl group in N-methylisoquinolin-6-amine hydrochloride can influence the compound's solubility, basicity, and steric profile, which can be advantageous in certain synthetic strategies and for modulating the pharmacological properties of the final products.

Table 1: Examples of Complex Molecules Derived from Isoquinoline Scaffolds

| Final Compound Class | Therapeutic Target | Reference |

|---|---|---|

| Isoquinolin-1-amine derivatives | ROCK-I | nih.govnih.gov |

| Quinazoline (B50416) derivatives | EGFR, RICK | nih.gov |

Development as Chemical Probes and Ligands for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The N-methylisoquinolin-6-amine scaffold possesses features that make it an attractive core for the design of such probes. Its rigid, planar structure can serve as a recognition element for specific biological targets, while the amine functionality allows for the attachment of reporter groups, such as fluorophores or affinity tags. nih.gov

Derivatives of isoquinoline have shown potent inhibitory activity against a range of kinases, including epidermal growth factor receptor (EGFR) and receptor-interacting caspase-like apoptosis-regulatory kinase (RICK). nih.gov The development of selective inhibitors for these kinases is a major focus of cancer and inflammation research. Structure-activity relationship (SAR) studies on related quinoxalin-6-amine analogs have demonstrated that modifications to the amine group and the aromatic core can significantly impact potency and selectivity. researchgate.net For instance, the introduction of urea (B33335) or amide functionalities at the amine position has been shown to be a successful strategy in designing potent antiproliferative agents. researchgate.net

Furthermore, isoquinoline derivatives have been investigated as ligands for a variety of other biological targets. For example, 8-hydroxyquinoline (B1678124) derivatives can act as metal-chelating agents and have been explored for their activity against multidrug-resistant cancer. nih.gov The N-methylisoquinolin-6-amine structure could be similarly functionalized to create ligands with specific binding properties for metal ions or other biological macromolecules.

Table 2: Biological Targets of Isoquinoline-Based Compounds

| Biological Target | Compound Type | Potential Application | Reference |

|---|---|---|---|

| ROCK-I | Isoquinolin-1-amine derivative | Cardiovascular disease | nih.govnih.gov |

| EGFR | Quinazoline derivative | Cancer | nih.gov |

| RICK | Quinazoline derivative | Inflammation | nih.gov |

Contributions to Fundamental Chemical and Biological Theory

The study of N-methylisoquinolin-6-amine hydrochloride and its derivatives contributes to a deeper understanding of fundamental principles in chemistry and biology. The analysis of structure-activity relationships (SAR) for a series of related compounds provides valuable insights into the nature of ligand-receptor interactions. By systematically modifying the structure of the isoquinoline scaffold and observing the effects on biological activity, researchers can map the key features required for binding to a specific target. researchgate.net

Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the electronic properties and reactivity of the N-methylisoquinolin-6-amine molecule. researchgate.net These computational methods can predict the most likely sites for chemical reactions and provide insights into the conformational preferences of the molecule, which are crucial for its interaction with biological targets. For example, theoretical studies on the nitration of tetrahydroquinoline have helped to rationalize the regioselectivity of this important synthetic transformation. researchgate.net

The basicity of the nitrogen atoms in the isoquinoline ring and the exocyclic amine is a key property that influences both the chemical reactivity and the biological activity of the molecule. libretexts.org The N-methyl group can affect the electron density distribution and, consequently, the pKa of the amine. Understanding these subtle electronic effects is important for designing molecules with optimal properties for a given application.

Potential in Materials Science and Photophysical Research